1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the introduction of the piperidine and cyclohexyl groups. The final step involves the formation of the urea linkage. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity .
Chemical Reactions Analysis
1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound, potentially altering the thiadiazole ring or the urea linkage.
Scientific Research Applications
1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-cyclohexyl-3-(5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can be compared with similar compounds such as:
1-Cyclohexyl-4-methylpiperidin-4-amine: This compound shares the piperidine and cyclohexyl groups but lacks the thiadiazole and urea functionalities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: This compound contains the thiadiazole ring but differs in the substituents attached to it.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S2/c1-12-7-9-22(10-8-12)14(23)11-25-17-21-20-16(26-17)19-15(24)18-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUZOWSPXBWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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